

# Spectroscopic Profile of 3-Bromo-4,5-difluorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4,5-difluorobenzoic acid** (CAS No. 1244642-73-6). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a detailed analysis of a structurally similar compound, 3-Bromo-4-fluorobenzoic acid, for comparative purposes. The methodologies described herein are standard protocols applicable to the analysis of **3-Bromo-4,5-difluorobenzoic acid**.

## Spectroscopic Data Summary

While specific spectral data for **3-Bromo-4,5-difluorobenzoic acid** is not readily available in public databases, the following tables summarize the spectroscopic data for the closely related compound, 3-Bromo-4-fluorobenzoic acid. This information can serve as a valuable reference for predicting the spectral characteristics of **3-Bromo-4,5-difluorobenzoic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.34	m	-	Ar-H
8.07	m	-	Ar-H
7.23	m	-	Ar-H

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift ( $\delta$ ) ppm	Assignment
170.2	C=O
162.7 (d, J = 256.2 Hz)	C-F
136.1 (d, J = 1.7 Hz)	Ar-C
131.5 (d, J = 8.8 Hz)	Ar-C
126.7 (d, J = 3.5 Hz)	Ar-C
116.7 (d, J = 23.1 Hz)	Ar-C
109.5 (d, J = 21.8 Hz)	C-Br

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 101 MHz<sup>[1]</sup>

Table 3: <sup>19</sup>F NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
-98.11	td	7.2, 5.2

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 376 MHz<sup>[1]</sup>

Table 4: Mass Spectrometry Data for 3-Bromo-4-fluorobenzoic acid

m/z	Interpretation
216.8	[M-H] <sup>-</sup>

Ionization Method: Electrospray Ionization (ESI), Negative Mode<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generally applicable for the analysis of solid organic compounds like **3-Bromo-4,5-difluorobenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.<sup>[2]</sup>
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity. Key parameters include the number of scans, pulse width, and relaxation delay.
  - <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired to identify the number of different types of carbon atoms. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is typically required.
  - <sup>19</sup>F NMR: Given the presence of fluorine atoms, a <sup>19</sup>F NMR spectrum is essential. This experiment is highly sensitive and provides information about the chemical environment of

the fluorine atoms.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology (Attenuated Total Reflectance - ATR):**

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.<sup>[3]</sup>
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory is used. The ATR crystal is typically diamond or zinc selenide.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
- **Sample Spectrum:** The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum of the sample is then recorded.
- **Data Analysis:** The spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch of the carboxylic acid, C-Br stretch, C-F stretch, and aromatic C-H and C=C stretches).

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

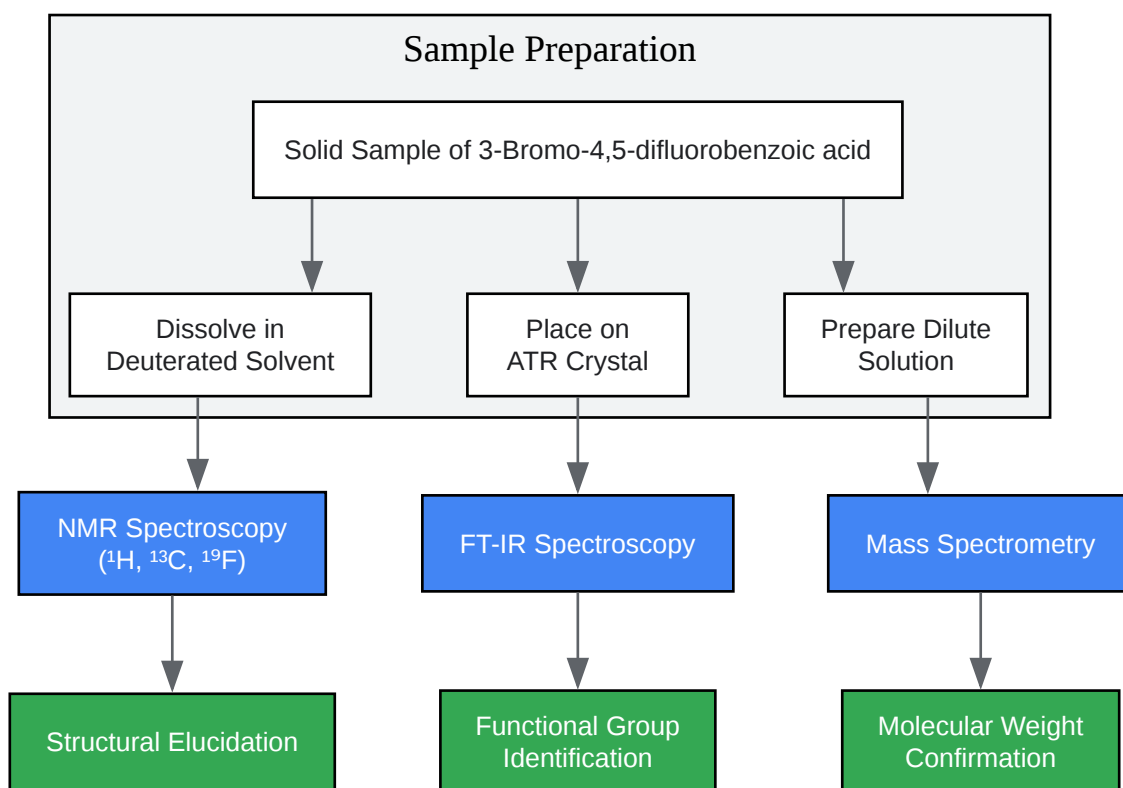
**Methodology (Electrospray Ionization - ESI):**

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.<sup>[4]</sup>

- **Instrumentation:** A mass spectrometer equipped with an ESI source is used. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions as a function of their  $m/z$  ratio. Both positive and negative ion modes can be used to obtain comprehensive information.

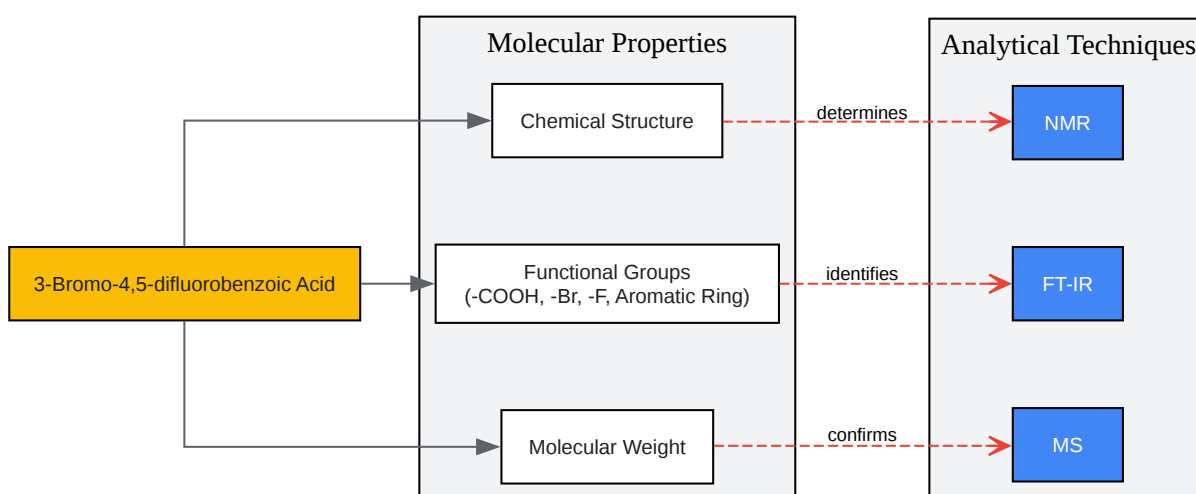
## Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic analysis of a solid organic compound like **3-Bromo-4,5-difluorobenzoic acid**.



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Caption: Generalized workflow for spectroscopic analysis of a solid organic compound.



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Caption: Relationship between molecular properties and spectroscopic techniques.

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